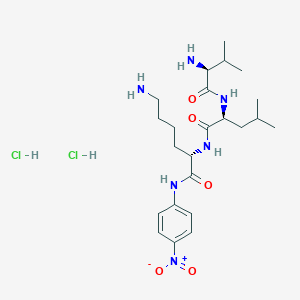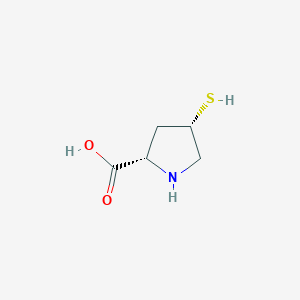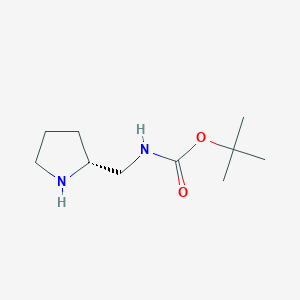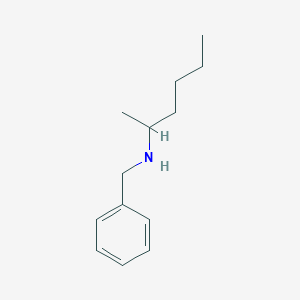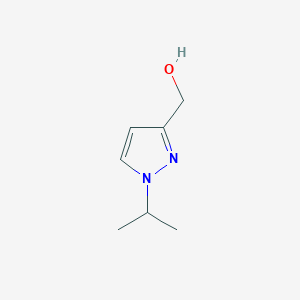
(1-isopropil-1H-pirazolil-3-il)metanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
Los compuestos pirazólicos, incluidos los derivados como “(1-isopropil-1H-pirazolil-3-il)metanol”, son conocidos por sus diversos efectos farmacológicos. Se han estudiado por sus posibles actividades antileishmaniales y antimaláricas, y algunos compuestos muestran resultados prometedores en la inhibición del crecimiento de estos parásitos .
Síntesis Química
El andamiaje pirazólico es una estructura versátil en la síntesis química. Se puede utilizar para producir nuevos heterociclos, que son esenciales para desarrollar nuevos fármacos y materiales .
Ciencia de los Materiales
En la ciencia de los materiales, los derivados del pirazol se pueden utilizar como bloques de construcción para crear nuevos materiales con las propiedades deseadas. Los científicos tienen experiencia en el aprovechamiento de estos compuestos para diversas aplicaciones en la ciencia de los materiales .
Química Computacional
Los derivados del pirazol se han utilizado en estudios computacionales para predecir sus interacciones con los objetivos biológicos. Las puntuaciones de acoplamiento de ciertos compuestos pirazólicos indican su posible afinidad de unión, lo cual es crucial para el diseño de fármacos .
Química Analítica
La verificación estructural de los compuestos que contienen pirazol, incluidos sus derivados isopropílicos, es esencial en la química analítica. Se emplean técnicas como FTIR y RMN para confirmar las estructuras de los compuestos sintetizados .
Aplicaciones de Patentes
Se han patentado polimorfos cristalinos de derivados de pirazol, lo que indica su importancia en las formulaciones farmacéuticas y como intermediarios en las síntesis químicas .
Mecanismo De Acción
Target of Action
Pyrazoline derivatives, which include (1-isopropyl-1h-pyrazol-3-yl)methanol, are known to be pharmacologically active scaffolds . They are present in various marketed pharmacological agents of different categories .
Mode of Action
It’s worth noting that pyrazoline derivatives have been found to bind with high affinity to multiple receptors , which suggests that (1-isopropyl-1H-pyrazol-3-yl)methanol may interact with its targets in a similar manner.
Biochemical Pathways
Pyrazoline derivatives are known to have a broad range of pharmacological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the broad-spectrum utility of pyrazoline derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
Direcciones Futuras
The future directions for research on “(1-isopropyl-1H-pyrazol-3-yl)methanol” could include exploring its potential applications in various fields, such as medicinal chemistry, materials science, or catalysis. Further studies could also investigate its physical and chemical properties, reactivity, and safety profile .
Análisis Bioquímico
Biochemical Properties
(1-isopropyl-1H-pyrazol-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase . These interactions are crucial for mitigating oxidative damage in cells. Additionally, (1-isopropyl-1H-pyrazol-3-yl)methanol can bind to certain proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of (1-isopropyl-1H-pyrazol-3-yl)methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (1-isopropyl-1H-pyrazol-3-yl)methanol has been observed to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation . It also affects gene expression by upregulating genes involved in antioxidant defense mechanisms . Furthermore, this compound can enhance cellular metabolism by increasing the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, (1-isopropyl-1H-pyrazol-3-yl)methanol exerts its effects through several mechanisms. It binds to specific biomolecules, such as transcription factors and enzymes, influencing their activity. For instance, (1-isopropyl-1H-pyrazol-3-yl)methanol can inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins . This inhibition can result in changes in gene expression and cellular responses. Additionally, (1-isopropyl-1H-pyrazol-3-yl)methanol can modulate enzyme activity by acting as an allosteric regulator .
Temporal Effects in Laboratory Settings
The temporal effects of (1-isopropyl-1H-pyrazol-3-yl)methanol in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy. Studies have shown that (1-isopropyl-1H-pyrazol-3-yl)methanol remains stable under physiological conditions for extended periods . Prolonged exposure to high temperatures or extreme pH levels can lead to its degradation . Long-term effects on cellular function have also been observed, with sustained exposure resulting in enhanced antioxidant capacity and reduced oxidative stress .
Dosage Effects in Animal Models
The effects of (1-isopropyl-1H-pyrazol-3-yl)methanol vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as reducing oxidative damage and improving metabolic function . At high doses, (1-isopropyl-1H-pyrazol-3-yl)methanol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with specific dosages required to achieve therapeutic benefits without adverse effects .
Metabolic Pathways
(1-isopropyl-1H-pyrazol-3-yl)methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic pathways can influence the overall bioavailability and efficacy of (1-isopropyl-1H-pyrazol-3-yl)methanol .
Transport and Distribution
The transport and distribution of (1-isopropyl-1H-pyrazol-3-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cells, (1-isopropyl-1H-pyrazol-3-yl)methanol can accumulate in specific tissues, such as the liver and kidneys . This distribution pattern can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of (1-isopropyl-1H-pyrazol-3-yl)methanol is critical for its activity and function. It has been observed to localize primarily in the cytoplasm and mitochondria . This localization is facilitated by specific targeting signals and post-translational modifications . The presence of (1-isopropyl-1H-pyrazol-3-yl)methanol in these compartments allows it to interact with key biomolecules and exert its biochemical effects.
Propiedades
IUPAC Name |
(1-propan-2-ylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-6(2)9-4-3-7(5-10)8-9/h3-4,6,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTOEPVCZPKMDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1007513-29-2 | |
| Record name | [1-(propan-2-yl)-1H-pyrazol-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

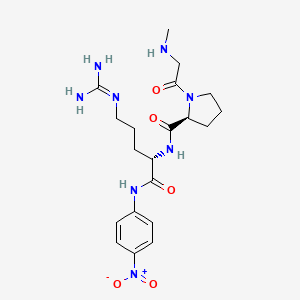
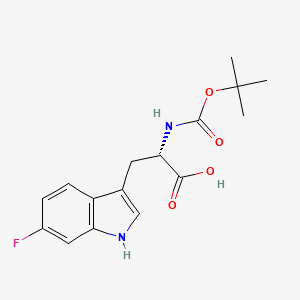
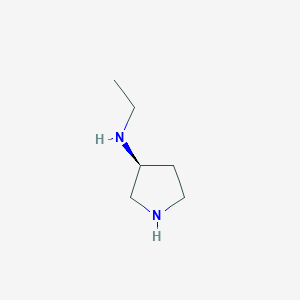



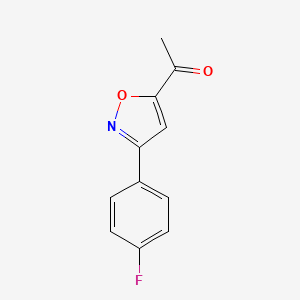

![(2R)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B1344603.png)
